4-Methoxy-7-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
JZWPAAWHMHCTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 7 Methyl 2h Chromen 2 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts and coupling constants of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.
The ¹H NMR spectrum provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. For coumarin (B35378) derivatives, the chemical shifts of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzopyrone ring. scilit.com
The analysis of other related coumarins, such as 7-hydroxy-4-methyl-2H-chromen-2-one , further illustrates the effect of substitution on the proton chemical shifts. ijres.orgresearchgate.netnist.govrsc.orgiosrjournals.org For this compound, the methyl group protons typically appear as a singlet around δ 2.36 ppm, and the vinylic proton at C-3 gives a singlet at approximately δ 6.12 ppm. ijres.orgrsc.org The aromatic protons appear as multiplets in the range of δ 6.70-7.59 ppm. ijres.orgrsc.org
¹H NMR Data for Selected Coumarin Analogues
| Compound | Solvent | -CH₃ (δ, ppm) | -OCH₃ (δ, ppm) | H-3 (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
|---|---|---|---|---|---|---|
| 7-methoxy-4-methyl-2H-chromen-2-one | DMSO-d6 | 2.39 (s, 3H) | 3.86 (s, 3H) | 6.21 (s, 1H) | 6.97 (d, 2H), 7.67-7.69 (d, 1H) | ijres.org |
| 7-hydroxy-4-methyl-2H-chromen-2-one | DMSO-d6 | 2.36 (s, 3H) | N/A | 6.12 (s, 1H) | 6.70 (d, 1H), 6.78-6.81 (m, 1H), 7.57-7.59 (d, 1H) | ijres.org |
| 7-methyl-2H-chromen-2-one | CDCl₃ | 2.45 (s, 3H) | N/A | 6.35 (d, J=9.5 Hz, 1H) | 7.04-7.23 (m, 2H), 7.36 (d, J=7.8 Hz, 1H), 7.67 (d, J=9.5 Hz, 1H) | researchgate.net |
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms in coumarins are sensitive to the electronic environment, with substituents significantly influencing their positions. nih.gov
Specific ¹³C NMR data for 4-Methoxy-7-methyl-2H-chromen-2-one is not available in the surveyed literature. However, data for the analogue 7-methoxy-2H-chromen-2-one in CDCl₃ shows characteristic signals at δ 162.9, 161.2, 155.9, 143.5, 128.8, 113.1, 112.6, 112.5, 100.9, and 55.8 ppm. researchgate.net The signal at δ 55.8 ppm is characteristic of the methoxy (B1213986) group carbon. researchgate.net
The position of the methoxy group on the aromatic ring has a notable effect on the ¹³C chemical shift. Typically, an aromatic methoxy group carbon resonates at around 56 ppm. benthamopen.com However, steric hindrance can cause the methoxy group to be out-of-plane with the aromatic ring, leading to a downfield shift to around 62 ppm. benthamopen.comnih.gov This phenomenon is not due to changes in the conjugation of the methoxy oxygen's lone pair of electrons with the aromatic ring, but rather to changes in the virtual molecular orbital space. benthamopen.comnih.gov
¹³C NMR Data for Selected Coumarin Analogues (in CDCl₃)
| Compound | Carbon Signals (δ, ppm) | Reference |
|---|---|---|
| 7-methyl-2H-chromen-2-one | 161.1, 154.2, 143.4, 143.1, 127.5, 125.6, 117.1, 116.5, 115.4, 21.8 | researchgate.net |
| 7-methoxy-2H-chromen-2-one | 162.9, 161.2, 155.9, 143.5, 128.8, 113.1, 112.6, 112.5, 100.9, 55.8 | researchgate.net |
| 6-methoxy-2H-chromen-2-one | 161.0, 156.1, 148.5, 143.2, 119.5, 119.2, 117.9, 117.1, 110.0, 55.9 | researchgate.net |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Studies
Vibrational spectroscopy, including IR and FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For coumarin derivatives, characteristic absorption bands are observed for the carbonyl group of the lactone ring, as well as for the C=C bonds of the aromatic and pyrone rings, and the C-O stretching vibrations. ijres.orgarkat-usa.orgresearchgate.netresearchgate.net
While a specific IR spectrum for this compound is not detailed in the available literature, the spectra of its analogues are informative. For 7-methoxy-4-methylcoumarin (B191837) , the gas-phase IR spectrum shows characteristic absorptions. nist.goviucr.org The FT-IR spectrum of 7-hydroxy-4-methyl coumarin shows a broad peak for the hydroxyl (-OH) group in the range of 2400-3500 cm⁻¹, a strong absorption for the carbonyl (C=O) group between 1705-1725 cm⁻¹, and a band for the alkene double bond (C=C) at 1620-1680 cm⁻¹. researchgate.net Theoretical calculations on substituted coumarins have shown that the C=O stretching absorption is typically predicted at higher frequencies (around 1767-1774 cm⁻¹) than the experimental values (1652-1695 cm⁻¹). arkat-usa.org
Characteristic IR Absorption Frequencies for Coumarin Analogues
| Functional Group | Compound | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| -OH | 7-hydroxy-4-methyl coumarin | 2400-3500 (broad) | researchgate.net |
| C=O (lactone) | 7-hydroxy-4-methyl coumarin | 1705-1725 | researchgate.net |
| C=C (aromatic/pyrone) | 7-hydroxy-4-methyl coumarin | 1620-1680 | researchgate.net |
| C-O | Various coumarins | 1331-1225 | ijcrar.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. benthamopen.comnih.govnih.govbenthamopenarchives.com
Specific MS or HRMS data for this compound were not found. However, the general fragmentation of coumarins involves the loss of carbon monoxide (CO). benthamopen.comnih.gov High-resolution mass spectrometry can distinguish between the loss of CO, C₂H₄, or CH₂N. benthamopen.com GC-MS data for the related compound 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one shows a top peak at m/z 206, which corresponds to the molecular ion, and other significant fragments at m/z 149 and 178. nih.gov For 7-methoxy-4-methylcoumarin , the molecular weight is 190.19 g/mol , which would correspond to the molecular ion peak in its mass spectrum. biosynth.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) of coumarins are influenced by the substituents on the ring system. nih.govcdnsciencepub.comphyschemres.orgmdpi.comresearchgate.net
While a UV-Vis spectrum for this compound is not available, data for analogues is informative. The UV spectrum of 7-hydroxy-4-methyl coumarin in a water-methanol mixture shows a maximum absorption at 321 nm. iajpr.com Another study on the same compound reported maximum wavelengths of 218.5 nm and 323 nm, attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. nist.gov For 7-methoxy-4-methyl coumarin , the absorption spectrum shows a peak absorbance at 321 nm. researchgate.net The electronic transitions in coumarins are generally π → π* and n → π* transitions. cdnsciencepub.com The position and intensity of these transitions are sensitive to the solvent polarity and the nature of the substituents. physchemres.org
UV-Vis Absorption Maxima for Selected Coumarin Analogues
| Compound | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| 7-hydroxy-4-methyl coumarin | Water:Methanol (70:30) | 321 | iajpr.com |
| 7-hydroxy-4-methyl coumarin | Not specified | 218.5, 323 | nist.gov |
| 7-methoxy-4-methyl coumarin | Not specified | 321 | researchgate.net |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 323.8 | omlc.org |
X-ray Crystallography for Solid-State Molecular Geometry
A crystal structure for this compound has not been reported in the reviewed literature. However, the crystal structures of several analogues provide valuable insights into the expected solid-state geometry.
The crystal structure of 6-methoxy-4-methyl-2H-chromen-2-one reveals an approximately planar molecular structure, with the methoxy group deviating only slightly from the plane of the coumarin ring. nih.gov This compound crystallizes in the triclinic space group P-1. nih.gov
Similarly, the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one shows that the fused benzene (B151609) and pyran-2-one rings are essentially coplanar. nih.gov In this structure, the asymmetric unit contains two independent molecules. nih.gov
The crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate shows that the coumarin molecules form a two-dimensional network parallel to the (101) plane through hydrogen bonds involving the water molecules. researchgate.net
These examples demonstrate that the coumarin ring system is generally planar, with substituents potentially causing minor deviations from planarity. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net
Crystallographic Data for Selected Coumarin Analogues
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 6-methoxy-4-methyl-2H-chromen-2-one | Triclinic | P-1 | Approximately planar molecule. | nih.gov |
| 4-methyl-7-propoxy-2H-chromen-2-one | Monoclinic | P2₁/n | Essentially coplanar fused rings; two independent molecules in the asymmetric unit. | nih.gov |
| 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate | Monoclinic | P2₁/c | 2D network via O-H···O hydrogen bonds with water. | researchgate.net |
| 4-(2-fluorophenyl)-7-methoxycoumarin | Monoclinic | C2/c | Fluorinated phenyl ring at a torsion angle of 54.44° to the coumarin moiety. | nih.gov |
Advanced Computational and Theoretical Investigations of Chromen 2 One Derivatives
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netmaterialsciencejournal.org For chromen-2-one derivatives like 4-Methoxy-7-methyl-2H-chromen-2-one, DFT calculations provide valuable insights into their reactivity, stability, and spectroscopic characteristics. researchgate.netresearchgate.net These calculations are typically performed using specific basis sets, such as B3LYP/6-311G, to approximate the molecular orbitals and energy of the system. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. materialsciencejournal.org A smaller energy gap suggests higher reactivity. materialsciencejournal.org
For coumarin (B35378) derivatives, the HOMO and LUMO energy levels are calculated to assess their electronic properties and potential reactivity. researchgate.net For instance, in a study of a 1H-imidazole substituted coumarin derivative, the HOMO and LUMO energies were determined to understand its photophysical properties. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Coumarin Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap | 5.0 |
Note: The data in this table is illustrative and based on typical values for coumarin derivatives. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. researchgate.netwolfram.com Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net
In the context of coumarin derivatives, MEP analysis helps identify the most likely sites for interaction with other molecules. For example, the negative potential regions are often located around electronegative atoms like oxygen, while positive potentials are found near hydrogen atoms. bhu.ac.in
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgucsb.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret chemically. wikipedia.orguni-muenchen.de NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma and pi bonds). uni-muenchen.de
The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals, which indicate delocalization effects and deviations from an ideal Lewis structure. uni-muenchen.de For instance, NBO analysis can quantify the polarization of a C-O bond by showing the percentage of localization of the bond on each atom. uni-muenchen.de
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO). materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO). materialsciencejournal.org
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2). researchgate.net
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (ELUMO - EHOMO) / 2). researchgate.net A larger value indicates greater stability. materialsciencejournal.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. materialsciencejournal.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). materialsciencejournal.orgresearchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Substituted Coumarin Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Chemical Potential (μ) | -4.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.4 |
| Electrophilicity Index (ω) | 3.2 |
Note: The data in this table is illustrative and based on typical values for coumarin derivatives. Actual values for this compound would require specific DFT calculations.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific bonds and functional groups. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net
Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of a molecule. materialsciencejournal.orgresearchgate.net This allows for the prediction of the wavelengths of maximum absorption and provides insights into the nature of the electronic transitions, such as π→π* or n→π* transitions. materialsciencejournal.org
Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for a Coumarin Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | 1750 | 1730 |
| C=C stretch | 1620 | 1610 |
| C-O-C stretch | 1250 | 1245 |
Note: The data in this table is illustrative. Actual values for this compound would require specific DFT calculations and experimental measurements.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. universiteitleiden.nlmdpi.comnih.gov QSAR models are valuable tools in drug discovery and development for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects. nih.govnih.gov
The process of QSAR modeling involves several steps, including the selection of a dataset of molecules with known activities, the calculation of molecular descriptors that numerically represent the chemical structure, the development of a mathematical model using statistical methods like multiple linear regression, and the validation of the model's predictive ability. universiteitleiden.nlnih.gov The descriptors used in QSAR can be of various types, including 2D, 3D, and even 4D, which considers the conformational flexibility of molecules. researchgate.net For coumarin derivatives, QSAR studies can be employed to predict various activities, such as their potential as enzyme inhibitors or their antioxidant properties. nih.gov
Molecular Descriptor Calculation and Selection
The first step in many computational studies involves the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For chromen-2-one derivatives, a wide array of descriptors can be calculated using specialized software to quantify their physicochemical, topological, and electronic features.
Software such as Advanced Chemistry Development (ACD/Labs) is utilized to estimate various properties. For instance, in a study on the related compound 7-methoxy-4-methylcoumarin (B191837), ACD/Laboratories Software was used to calculate properties that are crucial for developing predictive models. nih.gov These descriptors can range from simple counts of atoms and bonds to complex values representing molecular shape, size, and electronic distribution.
Examples of Calculated Molecular Descriptors for Chromen-2-one Derivatives:
| Descriptor Type | Examples | Software Platform |
| Physicochemical | Molecular Weight, LogP (lipophilicity), Molar Refractivity | ACD/Labs, Dragon |
| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Dragon, HyperChem |
| Geometrical | Molecular surface area, Molecular volume, Ovality | Dragon, HyperChem |
| Constitutional | Number of atoms, Number of rings, Number of rotatable bonds | ACD/Labs, Dragon |
| Predicted Properties | Predicted Collision Cross Section (CCS) values | CCSbase |
For the related compound 5-methoxy-7-methyl-4-phenylchromen-2-one, predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for different adducts. uni.lu Such data is vital for analytical chemistry and can be used in quantitative structure-property relationship (QSPR) models.
Model Development and Validation
Once a set of molecular descriptors is calculated, a subset must be selected to build a predictive model. This is often done to correlate the chemical structure with a specific property, such as biological activity or enthalpy of formation. A common and robust technique for this is the Genetic Algorithm-Multiple Linear Regression (GA-MLR) method.
The Genetic Algorithm (GA) is an optimization technique inspired by natural selection. It is used to explore the vast space of possible descriptor combinations to find the subset that produces the most statistically significant model. This selected subset is then used to build a Multiple Linear Regression (MLR) equation. An MLR model is a statistical tool that uses several explanatory variables (descriptors) to predict the outcome of a response variable. nih.gov
For example, the standard molar enthalpy of formation in the gas phase for 7-methoxy-4-methylcoumarin was predicted using an MLR model. nih.gov The model takes the form of a linear equation where the property of interest is a function of the selected molecular descriptors, each multiplied by a coefficient, plus a constant. nih.gov The quality and predictive power of such a model are assessed using various validation metrics, with a high R² value (e.g., 0.99) indicating a strong correlation between the predicted and experimental values. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This simulation helps in understanding the intermolecular complex formed and provides strong indications of potential biological activities. nih.gov The process involves predicting the preferred orientation and conformation of the ligand within the protein's active site and estimating the strength of the interaction.
Prediction of Binding Affinities and Interactions with Target Proteins
Molecular docking studies on various chromen-2-one and chromone (B188151) derivatives have successfully predicted their binding affinities and detailed interactions with target proteins. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction.
These simulations reveal crucial non-covalent interactions, including:
Hydrogen Bonds: Essential for anchoring the ligand within the active site.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
π-π Interactions: Stacking interactions between aromatic rings of the ligand and protein residues. nih.gov
In studies of other chromone derivatives, docking results showed that the binding affinity within the active pocket of enzymes like CDK4 was stronger due to a combination of hydrophobic and hydrogen-bonding interactions. nih.gov Similarly, docking of benzothiazinone compounds against the VEGFR2 kinase receptor revealed a common binding orientation in the catalytic pocket, with the docking scores generally correlating well with experimentally observed inhibitory activity. acs.org For the related 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, docking was used to determine the best binding site on the PDB:2YCF protein and to investigate the binding energy and specific interactions. sinop.edu.tr
Analysis of Hydrophobic Pockets and Active Site Fitting
A key aspect of molecular docking is the detailed analysis of how the ligand fits into the active site of the target protein, with particular attention to hydrophobic pockets. These pockets are nonpolar cavities within the protein that can accommodate lipophilic parts of a ligand, contributing significantly to binding affinity.
For instance, analysis of the cyclooxygenase (COX) active site, a common target for anti-inflammatory drugs, reveals a distinct hydrophobic pocket defined by residues such as Phe381, Tyr385, Trp387, and Phe518. nih.gov When docking coumarin derivatives into this site, researchers assess how well the molecule's nonpolar moieties, such as the methyl and methoxy (B1213986) groups of this compound, fit into this pocket. A good fit within these hydrophobic regions is often a prerequisite for potent biological activity. The docking of chromone congeners into the CDK4 enzyme also highlighted the importance of strong binding within the active pocket through hydrophobic interactions. nih.gov
In Silico Prediction and Computational Assessment
Beyond docking, a broader range of in silico tools are used for the computational assessment of chemical compounds. These methods aim to predict a variety of properties and potential biological effects, complementing experimental tests and often guiding the synthesis process by prioritizing compounds with favorable predicted profiles. nih.gov A significant advantage of these computational methods is their ability to estimate the properties of a chemical even before it is synthesized. nih.gov
For chromen-2-one derivatives, computational assessments can include:
Fukui Function Analysis: Used to predict reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. sinop.edu.tr
Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). sinop.edu.tr
Nonlinear Optical (NLO) Properties: Calculations can determine if a molecule has potential applications in optical materials. sinop.edu.tr
Studies on related coumarin derivatives have used these methods extensively. For example, in silico studies on 7-methxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues were conducted to support their development as potential anti-prostate cancer agents, demonstrating the integral role of computational assessment in modern drug discovery. mdpi.com
Biological Activities and Mechanistic Studies of Chromen 2 Ones in Vitro and in Vivo Non Clinical Models
Anticancer and Antiproliferative Activities
Derivatives of the 2H-chromen-2-one nucleus have demonstrated notable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Numerous studies have highlighted the cytotoxic and antiproliferative effects of coumarin (B35378) derivatives against various human cancer cell lines. For instance, a series of 8-substituted-7-methoxy-2H-chromen-2-one derivatives bearing pyrazoline moieties displayed significant cytotoxicity against the liver hepatocellular carcinoma HepG2 cell line, with activity observed in the nanomolar range. medchemexpress.com
Similarly, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties were synthesized and evaluated for their cytotoxic potential against a panel of six human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov Several of these analogues exhibited superior cytotoxic activity compared to the parent compound, with one derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showing the most potent activity against AGS cells with an IC50 of 2.63 ± 0.17 µM. nih.gov
Furthermore, hybrids of 1,2,3-triazole and 4-methyl coumarin have been investigated for their antiproliferative activity. rsc.orgresearchgate.net Four such hybrids demonstrated cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which were lower than that of the standard drug cisplatin (B142131) (45.33 μM) in the same assay. rsc.orgresearchgate.net These hybrids also showed a better selectivity index than cisplatin. rsc.orgresearchgate.net
The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter in these studies.
Table 1: Antiproliferative Activity of Selected Chromen-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 | nih.gov |
| 1,2,3-Triazole and 4-methyl coumarin hybrids | MCF7 | 2.66 - 10.08 | rsc.orgresearchgate.net |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 panel | Subnanomolar | nih.gov |
Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Several coumarin derivatives have been shown to induce apoptosis in cancer cells.
For example, the highly active 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, as demonstrated by flow cytometry assays. nih.gov The 1,2,3-triazole and 4-methyl coumarin hybrids also induced cell death in MCF7 cells through apoptosis. rsc.orgresearchgate.net This was accompanied by the disruption of the mitochondrial membrane potential in three of the tested hybrids. rsc.orgresearchgate.net
Mechanistic studies on a bioactive fractionated cocoa leaf extract containing various compounds, including coumarin derivatives, revealed the induction of apoptosis in MCF-7 human breast cancer cells. nih.gov This was evidenced by DNA fragmentation, mitochondrial membrane depolarization, and an increase in both early and late apoptotic cells. nih.gov The treatment also led to the upregulation of pro-apoptotic genes and increased the activity of caspases, which are key executioners of apoptosis. nih.gov
The anticancer activity of chromen-2-one derivatives can be attributed to their ability to inhibit specific enzymes that play critical roles in cancer progression.
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in malignant tissues and is involved in inflammation and cancer development. nih.gov A series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives were synthesized and evaluated as selective COX-2 inhibitors. nih.gov These compounds displayed good to potent COX-2 inhibitory activities, with IC50 values ranging from 0.07 to 0.13 μM. nih.gov The nature and size of the substituent at the 3-position of the chromene scaffold were found to be important for their inhibitory activity. nih.gov
Lipoxygenases (LOX) are another class of enzymes involved in inflammatory pathways that can contribute to cancer. A flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, isolated from Notholirion thomsonianum, exhibited inhibitory activity against 5-LOX with an IC50 value of 0.84 μM. mdpi.com
Carbonic anhydrase (CA) isoforms IX and XII are highly overexpressed in many hypoxic tumors and play a crucial role in tumor growth and metastasis by regulating pH. nih.gov Coumarins have been identified as a class of CA inhibitors (CAIs). nih.gov They are believed to act as prodrugs, being hydrolyzed within the CA active site to form 2-hydroxy-cinnamic acids, which are the actual enzyme inhibitors. nih.gov
Derivatives of 7-amino-coumarins have been shown to be potent inhibitors of hCA IX and XII without significantly affecting the cytosolic isoforms I and II. nih.gov The inhibitory potency towards CA IX was influenced by the nature of the amino acid substituent, with larger hydrophobic side chains leading to increased activity. nih.gov
Table 2: Inhibition of Molecular Targets by Chromen-2-one Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives | COX-2 | 0.07 - 0.13 µM | nih.gov |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-LOX | 0.84 µM | mdpi.com |
| 7-Amino-coumarin derivatives | hCA IX | 27.0 nM (Ki) | nih.gov |
Inhibition of Specific Molecular Targets
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a key strategy in cancer therapy. nih.gov Tubulin inhibitors interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov While various coumarin derivatives have been investigated for their tubulin polymerization inhibition properties, specific studies focusing on 4-Methoxy-7-methyl-2H-chromen-2-one are not extensively available in the current literature. mdpi.comdntb.gov.ua The general mechanism for some chromene analogs involves interaction with the colchicine (B1669291) binding site on tubulin, which obstructs tubulin polymerization and leads to G2/M cell-cycle arrest and apoptosis. frontiersin.orgresearchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Targeting
VEGF and its receptor, VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Consequently, VEGFR-2 has become a significant target for the development of novel anticancer therapies. nih.gov Although a wide range of synthetic compounds, including various coumarin derivatives, have been evaluated for their VEGFR-2 inhibitory activity, specific data on the direct targeting of VEGFR-2 by this compound is not detailed in the available research. Research in this area often involves the synthesis and evaluation of numerous derivatives to identify potent inhibitors. nih.govresearchgate.net
Cell Cycle Arrest Mechanisms
The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Many anticancer agents function by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation and inducing cell death. nih.gov For instance, some 4H-chromene derivatives have been shown to block cells in the G2/M phase of the cell cycle. frontiersin.orgscirp.org While the broader class of chromenes demonstrates activity in this area, specific studies detailing the cell cycle arrest mechanisms of this compound are not prominently featured in the reviewed scientific literature.
Selective Cytotoxicity Profiles against Malignant Cells
An ideal characteristic of a chemotherapeutic agent is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. Various chromene derivatives have been synthesized and evaluated for their cytotoxic activities against a range of human tumor cell lines. frontiersin.orgscirp.org For example, certain novel 2H-chromene and 7H-furo-chromene derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov However, a detailed selective cytotoxicity profile specifically for this compound against a panel of malignant cell lines is not extensively documented in the available scientific reports.
Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Coumarin and its derivatives have been noted for their anti-inflammatory properties. nih.gov
Evaluation in Carrageenan-Induced Edema Models
Suppression of Prostaglandin (B15479496) Formation
Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. nih.gov The inhibition of prostaglandin formation is a primary mechanism of action for many anti-inflammatory drugs. doi.org While the suppression of prostaglandin synthesis has been documented for various coumarin compounds, specific research detailing the effect of this compound on prostaglandin formation is not extensively reported.
Data Tables
Table 1: Summary of Biological Activities for this compound
| Biological Activity | Findings for this compound |
| Tubulin Polymerization Inhibition | Specific data not available in the reviewed literature. |
| VEGFR-2 Targeting | Specific data not available in the reviewed literature. |
| Cell Cycle Arrest | Specific data not available in the reviewed literature. |
| Selective Cytotoxicity | Specific data not available in the reviewed literature. |
| Anti-inflammatory Activity | General anti-inflammatory potential for the coumarin scaffold is recognized, but specific studies on this compound are limited. |
| Carrageenan-Induced Edema | Specific data not available in the reviewed literature. |
| Prostaglandin Formation Suppression | Specific data not available in the reviewed literature. |
Modulation of NF-κB Signaling Pathways
Currently, there is a lack of specific scientific literature detailing the direct modulatory effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathways. While the broader class of coumarins has been investigated for anti-inflammatory properties, which often involve the NF-κB pathway, dedicated studies on this particular compound are not available in the reviewed literature.
Antioxidant and Free Radical Scavenging Properties
The potential of a compound to counteract oxidative stress is a key indicator of its therapeutic promise. This section examines the antioxidant capabilities of this compound.
Specific quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Ferric Reducing Antioxidant Power (FRAP) assays for this compound are not documented in available scientific studies. However, research on related 4-methylcoumarin (B1582148) structures provides context. For instance, studies on various 4-methylcoumarin derivatives have shown moderate to significant antioxidant capacity in DPPH radical scavenging assays. parchem.com These assays are fundamental in determining a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netresearchgate.net
DPPH Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically. parchem.comresearchgate.net
ABTS Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution's color fades, a change that is quantifiable. researchgate.net
FRAP Assay: This test evaluates the ability of a substance to reduce the ferric iron (Fe³⁺) in a complex to ferrous iron (Fe²⁺), causing a colored product to form. researchgate.net
Without direct experimental results for this compound, its specific performance in these assays remains undetermined.
The primary mechanisms by which antioxidants reduce oxidative damage involve the neutralization of reactive oxygen species (ROS). These highly reactive molecules, such as the superoxide (B77818) anion and hydroxyl radicals, can damage vital cellular components like DNA, proteins, and lipids. Antioxidants can intervene by donating electrons to stabilize these radicals. While the specific mechanisms for this compound have not been elucidated, related coumarins are known to exert their effects through such free radical scavenging.
Antimicrobial Activities
The efficacy of this compound against bacterial and fungal pathogens is an area of significant interest, given the rising challenge of antimicrobial resistance.
There is no specific data available from studies that have tested this compound against Gram-positive or Gram-negative bacteria. General studies on the 4-methylcoumarin scaffold suggest potential antibacterial properties. nih.gov However, in a study investigating coumarin-1,2,4-triazole hybrids derived from a 4-methyl-2H-chromen-2-one core, the parent coumarin compounds showed no antibacterial effect on the tested pathogens. nih.gov
Furthermore, dedicated research on the efficacy of this compound against Mycobacterium tuberculosis has not been reported. Studies on other substituted 4-methyl-2H-chromen-2-one derivatives have been conducted, but these findings cannot be directly extrapolated to the title compound. sigmaaldrich.comnih.gov
Specific data on the antifungal activity of this compound is not available in the current body of scientific literature. While the broader coumarin class of compounds is known to possess antifungal potential, and derivatives of 4-methylcoumarins have been synthesized and tested for such activity, specific results for this compound, including minimum inhibitory concentration (MIC) values against common fungal pathogens, are absent. nih.govnih.gov
Antiviral and Anti-HIV Activities
Direct studies on the antiviral and anti-HIV activities of This compound are not prominently available in the current body of scientific literature. However, the broader class of compounds known as chromenones or coumarins has been the subject of extensive research for their potential antiviral effects, including against the Human Immunodeficiency Virus (HIV).
The 4H-chromen-4-one scaffold, a structural isomer of the 2H-chromen-2-one core, is found in flavonoids that have been investigated for antiviral properties. For instance, certain flavonoids with this scaffold are explored for their ability to inhibit viral replication by targeting key viral enzymes. nih.govnih.gov Computational and in vitro studies on flavonoids containing the 4H-chromen-4-one structure have shown potential activity against SARS-CoV-2 by targeting its main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.govnih.gov
In the context of anti-HIV research, various coumarin derivatives have demonstrated inhibitory effects on different stages of the HIV life cycle. A study on disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues, which are complex pyranocoumarins, identified a 5-Methoxy-4-methyl DCK analogue as a highly potent inhibitor of HIV-1 replication in H9 lymphocytes. This particular analogue exhibited an EC50 value of 7.21 x 10⁻⁶ µM, indicating significant potency. duke.edu The structural feature of a methoxy (B1213986) group at a position similar to the target compound, in conjunction with a methyl group on the coumarin ring, suggests that such substitution patterns can be favorable for anti-HIV activity. duke.edu However, it is crucial to note that this is a much more complex molecule than this compound.
Furthermore, research into other structurally related compounds has shown that the introduction of a methoxy group at the α-benzylic position of dihydrobenzylpyrimidin-4(3H)-ones (DABOs) can significantly enhance anti-HIV-1 activity against both wild-type and resistant strains. nih.gov This highlights the general importance of the methoxy moiety in the design of anti-HIV agents.
While these findings are promising for the coumarin class of compounds, specific experimental data on the antiviral and anti-HIV efficacy of This compound is required to ascertain its potential in this area.
Other Pharmacological Modulations
Cannabinoid Receptor Agonism
There is currently no direct scientific evidence to suggest that This compound acts as a cannabinoid receptor agonist. Research on synthetic cannabinoid receptor agonists (SCRAs) has identified a wide array of structurally diverse compounds that interact with CB1 and CB2 receptors. nih.gov These are often complex molecules designed specifically to target the endocannabinoid system. nih.gov The chromen-2-one scaffold is not a typical feature of known SCRAs. Therefore, any potential interaction of This compound with cannabinoid receptors would require specific investigation.
Antidiabetic Effects
For example, a series of coumarin derivatives were designed as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a promising therapeutic target for type 2 diabetes. arabjchem.org In this study, certain 7-substituted-3-acetyl coumarin derivatives showed notable DPP-IV inhibition. arabjchem.org Another study on 4-nitro(thio)phenoxyisobutyric acids demonstrated antihyperglycemic effects in a murine model of diabetes, with one nitro compound identified as a selective PPARγ modulator. mdpi.com
Furthermore, extracts from plants containing various phytochemicals, including coumarins, have been shown to possess antidiabetic properties in animal models. For instance, aqueous and methanolic extracts of Thymus schimperi leaves demonstrated a significant reduction in blood glucose levels in alloxan-induced diabetic mice. nih.gov Similarly, a dichloromethane (B109758) extract of Xerophyta spekei showed antidiabetic and antioxidant effects in diabetic mice. researchgate.net
These studies underscore the potential of the coumarin framework in the discovery of new antidiabetic drugs. However, without direct experimental data, the antidiabetic potential of This compound remains speculative.
Table 1: Antidiabetic Activity of Selected Compounds in Non-Clinical Models
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| 7-Substituted-3-acetyl coumarin derivatives | In vitro (DPP-IV inhibition assay) | Compound 14a (with a p-methyl group) showed 62.2% inhibition of DPP-IV at 100 μM. | arabjchem.org |
| Nitrocompound 2 (a 4-nitro(thio)phenoxyisobutyric acid derivative) | In vivo (STZ- and NA-induced diabetic mice) | Demonstrated antihyperglycemic action associated with insulin (B600854) sensitization and acted as a selective PPARγ modulator. | mdpi.com |
| Aqueous and 80% Methanol extracts of Thymus schimperi leaves | In vivo (alloxan-induced diabetic mice) | Significant dose-dependent reduction in fasting blood glucose levels after 21 days of treatment. | nih.gov |
| Dichloromethane extract of Xerophyta spekei | In vivo (alloxan-induced diabetic mice) | Attenuated hyperglycemia and body weight loss; enhanced enzymatic antioxidant activities. | researchgate.net |
Anticonvulsant Activities
There is a lack of direct experimental data on the anticonvulsant properties of This compound . However, research into related 2H-chromene derivatives has shown some potential in this area.
A study on 2H-chromene based hydrazones evaluated their anticonvulsant activity in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.net While not as potent as the standard drug phenytoin, the tested hydrazone derivatives provided 50% protection in the MES test at a dose of 300 mg/kg. researchgate.net In the scPTZ test, these compounds increased the latency to clonic seizures in a dose-dependent manner. researchgate.net
In another study, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids were synthesized and evaluated for anticonvulsant activity. Within this series, a 4-methoxy analog (8c) demonstrated activity in the MES test, showing 75% protection at a dose of 20 mg/kg. nih.gov
The evaluation of various chemical convulsants and anticonvulsants in vivo provides a framework for understanding the mechanisms of action, which often involve modulation of GABAergic or glutamatergic neurotransmission. nih.gov Polyphenolic extracts from plants like Origanum majorana L. have also shown anticonvulsant effects in pilocarpine-induced seizure models, with molecular docking studies suggesting interactions with the NMDA receptor. frontiersin.org
While these findings point to the potential of the chromene scaffold in developing anticonvulsant agents, specific studies are needed to determine if This compound possesses such activity.
Table 2: Anticonvulsant Activity of Selected Chromene Derivatives and Related Compounds
| Compound | Test Model | Dose | Effect | Reference |
|---|---|---|---|---|
| 2H-chromene based hydrazones | MES test (mice) | 300 mg/kg | 50% protection | researchgate.net |
| 2H-chromene based hydrazones | scPTZ test (mice) | Not specified | Increased latency to clonic seizures | researchgate.net |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrid (8c , 4-methoxy analog) | MES test | 20 mg/kg | 75% protection | nih.gov |
Antidepressant Activities
Direct research on the antidepressant effects of This compound is not currently available in the scientific literature. The quest for novel antidepressant molecules has led to the exploration of various chemical scaffolds. While some studies have investigated compounds with methoxy and methyl substitutions for antidepressant activity, these are typically on different core structures. For example, a study evaluated the antidepressant-like activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol , a β-substituted phenylethylamine, in animal models of depression. nih.gov This compound is structurally distinct from a chromen-2-one.
The development of antidepressant drugs often involves metal-catalyzed reactions to synthesize complex molecules that can modulate neurotransmitter systems. nih.gov Without specific preclinical studies, any potential antidepressant activity of This compound is unknown.
Anti-Alzheimer Effects
There are no direct studies reporting the anti-Alzheimer effects of This compound . However, the chromen-2-one (coumarin) scaffold is considered a "privileged structure" in the design of multi-target ligands for Alzheimer's disease (AD). nih.gov The core structure is known to interact with the peripheral anionic site of cholinesterases. nih.gov
Research has focused on synthesizing derivatives of the coumarin nucleus to enhance activity against various targets implicated in AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govmdpi.com For instance, a series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one . One of these derivatives, compound 4c , exhibited potent AChE inhibition with an IC50 value of 0.802 μM and also showed neuroprotective effects in an in vivo AD rat model. nih.govresearchgate.netrsc.org
Another study focused on decorating the 2H-chromen-2-one skeleton to develop dual inhibitors of AChE and MAO-B. mdpi.com In this research, compounds were synthesized from precursors like 7-hydroxy-3-methyl-2H-chromen-2-one , which was then methylated to 7-methoxy-3-methyl-2H-chromen-2-one , an isomer of the target compound. mdpi.com
These studies highlight the utility of the substituted 2H-chromen-2-one framework as a starting point for developing potential anti-Alzheimer's agents. The specific contribution of the 4-methoxy and 7-methyl substitution pattern in This compound to any anti-AD activity has yet to be determined through direct investigation.
Table 3: Anti-Alzheimer's Activity of Selected Chromen-2-one Derivatives
| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Key In Vivo Findings | Reference |
|---|---|---|---|---|---|
| Compound 4c (a 2-oxo-chromene-7-oxymethylene acetohydrazide derivative) | AChE | 0.802 μM | AD rat model | Ameliorated cognitive function in T-maze and beam balance tests. | nih.govresearchgate.netrsc.org |
Antithrombotic Properties
The coumarin, or benzopyrone, family of compounds is well-known for its significant cardiovascular and anticoagulant properties. nih.gov A prominent example is warfarin, a synthetic coumarin derivative, which has long been used as a potent anticoagulant medication. nih.gov The therapeutic effect of these compounds is often linked to their ability to interfere with the vitamin K cycle, which is crucial for the synthesis of various clotting factors.
Furthermore, research into hybrid molecules incorporating the coumarin scaffold has demonstrated notable platelet antiaggregatory activity. nih.gov Specifically, certain 3-arylcoumarins have been shown to inhibit platelet aggregation induced by thrombin in washed human platelets. nih.gov While the broader class of coumarins exhibits these antithrombotic activities, specific studies detailing the direct antithrombotic or platelet antiaggregatory effects of this compound are not extensively available in the current scientific literature. The potential for this specific compound to exhibit such properties can be inferred from the general activity of the coumarin class, but dedicated research is required for confirmation.
Antimalarial Activities
Malaria remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. While various heterocyclic compounds are being explored for their potential antimalarial effects, there is currently a lack of available scientific studies investigating the in vitro or in vivo antimalarial activity of this compound.
Antihyperlipidemic Effects
Hyperlipidemia is a major risk factor for the development of cardiovascular diseases. The regulation of lipid metabolism is a key target for therapeutic intervention. At present, specific research and documented evidence concerning the antihyperlipidemic effects of this compound are not found in the available scientific literature.
Tyrosinase and Acetylcholinesterase Inhibition
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics. While direct studies on this compound are limited, research on structurally similar compounds provides insight into the potential activity.
A study on coumarin analogues investigated their inhibitory effects on mushroom tyrosinase. One derivative, 8-Acetyl-7-methyl-2H-chromen-2-one (MP-04), which shares the 7-methyl-2H-chromen-2-one core, was found to exhibit a non-competitive mechanism of tyrosinase inhibition. acs.org This suggests that the inhibitor can bind to the enzyme simultaneously with the substrate, forming an enzyme-substrate-inhibitor complex that impedes product formation. acs.org The presence of a methoxy group on related phenolic structures has also been noted in the context of tyrosinase inhibition, suggesting its potential role in modulating activity.
Interactive Data Table: Tyrosinase Inhibition by a Related Coumarin Analogue
| Compound | Inhibition Mechanism | Target Enzyme | Reference |
| 8-Acetyl-7-methyl-2H-chromen-2-one (MP-04) | Non-competitive | Mushroom Tyrosinase | acs.org |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The coumarin scaffold is a promising base for the development of new AChE inhibitors.
Research on coumarin-BMT (bridge methylene (B1212753) tacrine) hybrids has indicated that the nature and position of substituents on the coumarin ring significantly influence AChE inhibitory activity. It was observed that the introduction of electron-donating groups, such as a methoxy group or a methyl group, particularly at position 7, can enhance the inhibitory activity against AChE. nih.gov This suggests that the 4-methoxy and 7-methyl substitutions on the chromen-2-one core are favorable for this biological action. Further studies on coumarin-triazole hybrids also point to the role of methoxy-substituted coumarin derivatives in achieving significant inhibition of cholinesterases.
Interactive Data Table: Factors Influencing Acetylcholinesterase Inhibition by Coumarin Derivatives
| Structural Feature on Coumarin Ring | Effect on AChE Inhibition | Reference |
| Electron-donating group (e.g., Methoxy, Methyl) at position 7 | Improved inhibitory activity | nih.gov |
| Electron-withdrawing group (e.g., -Br, -OCF3) | Lowered inhibitory activity | nih.gov |
Vaso-relaxation Studies
Studies on superior mesenteric arteries isolated from hypertensive rats demonstrated that 7-hydroxycoumarin induces a significant relaxant effect. The mechanism of this vasorelaxation is believed to be multifactorial, involving the activation of potassium (K+) channels (specifically KATP, BKCa, and to a lesser extent, Kv channels) and the modulation of intracellular calcium (Ca2+) mobilization from both the sarcolemma and the sarcoplasmic reticulum. Furthermore, 7-hydroxycoumarin was found to reduce the vasoconstrictive response to α1-adrenergic agonists and enhance the effects of muscarinic agonists and nitric oxide (NO) donors. These findings for a structurally similar compound suggest that the coumarin skeleton present in this compound is a promising pharmacophore for vasorelaxant activity.
Interactive Data Table: Vaso-relaxation Mechanisms of a Related Coumarin
| Compound | Proposed Mechanism of Action | Experimental Model | Reference |
| 7-Hydroxycoumarin | Activation of K+ channels (KATP, BKCa, Kv); Inhibition of Ca2+ influx and mobilization from sarcoplasmic reticulum; Reduced response to α1-adrenergic agonists. | Superior mesenteric arteries from hypertensive rats |
Structure Activity Relationship Sar Studies of Substituted Chromen 2 Ones, Including 4 Methoxy 7 Methyl 2h Chromen 2 One Analogues
Influence of Substituent Position on Biological Activity
The location of a substituent on the chromen-2-one scaffold is a critical determinant of its biological effect. Modifications at various positions, including C-4, C-7, C-6, and C-8, have been shown to modulate activities such as anticancer, anti-inflammatory, and antimicrobial actions.
The C-4 position of the chromen-2-one ring is a key site for structural modification that significantly impacts biological activity. The introduction of various substituents at this position can lead to a range of pharmacological effects.
For instance, the presence of aryl groups at the C-4 position has been associated with good anti-HIV, antitumor, anti-inflammatory, and analgesic activities. nih.gov In a study on Mcl-1 inhibitors for cancer treatment, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity. nih.gov Conversely, a hydrophilic group in the same position was found to be detrimental to the inhibitory potency. nih.gov Specifically, 4-trifluoromethyl-6,7-dihydroxycoumarin displayed the most potent inhibitory activity against Mcl-1. nih.gov
Furthermore, research on 4-methylcoumarin (B1582148) derivatives has highlighted the importance of C-4 substitution for anticancer activity. nih.gov The nature of the substituent at this position can influence the compound's ability to interact with biological targets. The following table summarizes the effects of various C-4 substituents on the biological activities of chromen-2-one derivatives.
| C-4 Substituent | Chromen-2-one Analogue | Observed Biological Activity |
| Aryl groups | General coumarins | Good anti-HIV, antitumor, anti-inflammatory, and analgesic activities. nih.gov |
| Hydrophobic electron-withdrawing group (e.g., -CF3) | 6,7-dihydroxycoumarin | Enhanced Mcl-1 inhibitory capacity. nih.gov |
| Hydrophilic group | 6,7-dihydroxycoumarin | Unbeneficial for Mcl-1 inhibitory potency. nih.gov |
| Methyl group | 7,8-dihydroxycoumarins | Studied for cytotoxic effects. nih.gov |
Functionalization at the C-7 position of the coumarin (B35378) scaffold is a widely explored strategy for modulating biological activity. The introduction of different moieties at this position can significantly influence the pharmacological properties of the resulting compounds.
For example, in the context of Mcl-1 inhibitors, a hydroxyl group at the C-7 position of coumarin had little effect on its inhibition potency. nih.gov However, in other studies, substitutions at this position have been shown to be crucial. For instance, the substitution of a phenylethyloxy moiety at the 7-position of coumarin derivatives imparted superior general activity in the context of Alzheimer's disease. nih.gov
Alkoxy groups at the C-7 position have also been investigated. In a study on the phytotoxicity of 3-phenylpropanoid-substituted coumarins, a 7-methoxy derivative showed potent activity, comparable to the unsubstituted parent compound. jst.go.jp The synthesis of various 7-alkoxy-4-methylcoumarins has been achieved, providing a platform for further biological evaluation. researchgate.net The following table presents examples of C-7 functionalization and their impact on biological activity.
| C-7 Substituent | Chromen-2-one Analogue | Observed Biological Activity |
| Hydroxyl group | Coumarin | Little effect on Mcl-1 inhibitory potency. nih.gov |
| Phenylethyloxy moiety | Coumarin derivatives | Superior general activity for potential Alzheimer's disease treatment. nih.gov |
| Methoxy (B1213986) group | 3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin | Potent phytotoxicity. jst.go.jp |
| Alkoxy groups | 4-methylcoumarins | Synthesized for further biological studies. researchgate.net |
Substituents at the C-6 and C-8 positions of the chromen-2-one nucleus also play a significant role in defining the biological activity of these compounds.
In the development of Mcl-1 inhibitors, the introduction of a hydroxyl group at the C-6 position of coumarin led to a six-fold decrease in inhibitory activity. nih.gov Conversely, the presence of a catechol group (6,7-dihydroxy) on the coumarin scaffold significantly improved Mcl-1 inhibitory activities. nih.gov In another study, substitution on the C-6 position of the coumarin nucleus provided the best anticancer activity, followed by substitution at C-8. nih.gov
Regarding the C-8 position, in a series of 3-phenylpropanoid-substituted coumarins, hydrophobic and electron-donating groups at this position, such as methoxy and methyl groups, were found to be more effective for phytotoxicity. jst.go.jp Conversely, electron-withdrawing and more hydrophilic groups at the C-8 position were disadvantageous for this activity. jst.go.jp The introduction of a nitrogen-containing group at the C-5 or C-8 position, which could form an intramolecular hydrogen bond, was also found to be unfavorable for Mcl-1 inhibition. nih.gov
The table below summarizes the influence of substituents at the C-6 and C-8 positions.
| Position | Substituent | Chromen-2-one Analogue | Observed Biological Activity/Effect |
| C-6 | Hydroxyl group | Coumarin | 6-fold decrease in Mcl-1 inhibitory activity. nih.gov |
| C-6, C-7 | Dihydroxy (Catechol) | Coumarin | Significantly improved Mcl-1 inhibitory activities. nih.gov |
| C-6 | General substitution | Coumarin | Provided the best anticancer activity. nih.gov |
| C-8 | General substitution | Coumarin | Second best position for anticancer activity after C-6. nih.gov |
| C-8 | Methoxy, Methyl groups | 3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin | More effective for phytotoxicity. jst.go.jp |
| C-8 | Electron-withdrawing, hydrophilic groups | 3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin | Disadvantageous for phytotoxicity. jst.go.jp |
| C-8 | Nitrogen-containing group | 6,7-dihydroxycoumarin | Unfavorable for Mcl-1 inhibition. nih.gov |
Role of Specific Functional Groups and Moieties on Pharmacological Profiles
The pharmacological properties of chromen-2-one derivatives are not only determined by the position of substituents but also by the intrinsic properties of the functional groups themselves, such as their hydrophilicity, lipophilicity, and steric characteristics.
The balance between hydrophilicity and lipophilicity is a critical factor governing the biological activity of chromen-2-one analogues. This balance influences the compound's ability to cross cell membranes and interact with its target.
In the context of Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity, while a hydrophilic group at the same position was detrimental. nih.gov This suggests that a certain degree of lipophilicity is favorable for this particular activity.
Similarly, in a study on the phytotoxicity of coumarin derivatives, a more hydrophobic group at the 5-position was found to be favorable for activity. jst.go.jp For the 8-position, higher hydrophilicity was disadvantageous. jst.go.jp The cytotoxic properties of O-prenylated coumarins were also found to be dependent on the length of the prenyl chain, which increases the lipophilicity of the molecule, thereby facilitating its penetration into cells. nih.gov
The following table illustrates the influence of hydrophilicity and lipophilicity on the activity of chromen-2-one derivatives.
| Property | Position/Substituent | Chromen-2-one Analogue | Effect on Activity |
| Hydrophobicity | C-4 electron-withdrawing group | 6,7-dihydroxycoumarin | Enhanced Mcl-1 inhibitory capacity. nih.gov |
| Hydrophilicity | C-4 group | 6,7-dihydroxycoumarin | Unbeneficial for Mcl-1 inhibitory potency. nih.gov |
| Hydrophobicity | 5-position substituent | 3-phenylpropanoid-substituted coumarins | Favorable for phytotoxicity. jst.go.jp |
| Hydrophilicity | 8-position substituent | 3-phenylpropanoid-substituted coumarins | Disadvantageous for phytotoxicity. jst.go.jp |
| Lipophilicity | O-prenyl chain length | Coumarins | Increased lipophilicity facilitates cell penetration and enhances cytotoxic properties. nih.gov |
The size and three-dimensional arrangement of substituents on the chromen-2-one scaffold, known as steric and conformational factors, are crucial for determining biological activity. These factors influence how a molecule fits into the binding site of a biological target.
The specific site on the coumarin core exhibits one or more activities due to the electronic or steric effects of the substituents. nih.gov For instance, in a study of 4-methylcoumarin derivatives as anticancer agents, 7,8-dihydroxycoumarins bearing alkyl groups at the C-3 position were the most effective subgroup. nih.gov The potency increased with the length of the alkyl chain, with the n-decyl chain showing the highest activity, suggesting that steric bulk at this position is important for cytotoxicity. nih.gov
Furthermore, the introduction of a substituent at the 6-position of certain coumarin derivatives was suggested to disrupt the interaction between the compound and its target, leading to inactivity. jst.go.jp This highlights the critical role of steric hindrance in modulating biological response. The conformational flexibility of the molecule can also play a role in its ability to adopt the optimal orientation for binding to a receptor or enzyme.
The table below provides examples of how steric and conformational factors influence the activity of chromen-2-one derivatives.
| Factor | Position/Substituent | Chromen-2-one Analogue | Influence on Activity |
| Steric Effect | General | Coumarin core | A key determinant of biological activity. nih.gov |
| Steric Bulk | C-3 alkyl groups | 7,8-dihydroxycoumarins | Increased alkyl chain length enhanced anticancer activity. nih.gov |
| Steric Hindrance | 6-position substituent | 3-phenylpropanoid-substituted coumarins | Inactivity suggested to be due to disruption of target interaction. jst.go.jp |
Significance of Hydroxyl and Methoxy Groups
The presence and position of hydroxyl (–OH) and methoxy (–OCH₃) groups on the chromen-2-one scaffold are paramount in defining the molecule's biological and pharmacological properties. nih.gov These functional groups influence the electron density distribution, which in turn affects the molecule's interactions with biological targets. nih.gov
The hydroxyl group, being an electron-donating group by resonance and an electron-withdrawing group by induction, can significantly alter the electronic properties of the chromen-2-one ring. nih.gov Its position determines the potential for intramolecular hydrogen bonding, which can impact the molecule's conformation and stability. For instance, a hydroxyl group at the C-7 position, as seen in 7-hydroxy-4-methyl-2H-chromen-2-one, is a common feature in many biologically active coumarins. researchgate.net The presence of a hydroxyl group can also be a key site for metabolic transformations.
The methoxy group, such as the one at the C-4 position in 4-Methoxy-7-methyl-2H-chromen-2-one, also modulates the electronic environment of the heterocyclic ring. Methoxy groups are known to influence the lipophilicity of a compound, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. In a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, the 7-methoxy group was a constant feature in compounds exhibiting antimicrobial activity. researchgate.net
The strategic placement of these groups can lead to enhanced biological effects. For example, studies on xanthone, a related heterocyclic compound, have shown that the position of the hydroxyl group affects the molecule's thermodynamic stability and its potential to interact with various biological targets. nih.gov
Effects of Fused Heterocyclic Rings (e.g., Triazole, Oxadiazole, Piperazine)
Fusing additional heterocyclic rings to the chromen-2-one core has been a successful strategy to create novel compounds with diverse and potent biological activities. This approach expands the chemical space and introduces new pharmacophoric features.
Triazoles: The fusion of a 1,2,3-triazole ring to the chromene scaffold has yielded compounds with significant antibacterial activity. nih.govmdpi.com For instance, a series of 1,2,3-triazole fused chromene-glucose conjugates demonstrated notable efficacy against both Gram-negative E. coli and Gram-positive S. aureus. nih.gov The triazole moiety can act as a rigid linker and can participate in hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com The intramolecular azide-alkyne cycloaddition (IAAC) is a common synthetic route to achieve these fused systems. mdpi.com
Oxadiazoles: While specific examples directly fusing oxadiazole to this compound are less common in the provided context, the incorporation of oxadiazole rings into other heterocyclic systems is a well-established method for generating compounds with a wide range of pharmacological effects.
Piperazines: The incorporation of a piperazine (B1678402) ring, often as a substituent, has been shown to be advantageous for biological activity. researchgate.net Piperazine derivatives are known for their favorable pharmacokinetic properties, including reduced toxicity and the ability to form multiple hydrogen bonds. researchgate.net In a study of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, the piperazine moiety was a key component of their antimicrobial action. researchgate.net The flexible nature of the piperazine ring can also be beneficial for binding to target proteins. researchgate.net
Quantitative Correlation of Physicochemical Properties with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that govern a specific biological response.
For chromen-2-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. yu.edu.jo These studies have revealed that the biological activity of chromenone analogues, for instance as interleukin-5 inhibitors, is strongly correlated with the steric and electrostatic fields of the molecules. yu.edu.jo The predictive power of these models, indicated by high correlation coefficients (q² and r²), allows for the rational design of more potent inhibitors. yu.edu.jo
In a study on chromene-sulfonamide hybrids, a 3D-QSAR model showed a strong correlation between the predicted and experimental antibacterial activities, highlighting the reliability of this approach. nih.gov The contour maps generated from these models can visually represent regions where bulky or hydrophobic groups enhance or diminish biological activity, providing clear guidance for further structural modifications. nih.gov
Molecular Modeling Insights into SAR
Molecular modeling techniques provide a powerful lens to visualize and understand the interactions between small molecules, like chromen-2-one derivatives, and their biological targets at an atomic level. researchgate.net
Elucidation of 2D and 3D Molecular Interactions
Molecular docking is a key computational tool used to predict the preferred binding mode of a ligand to a macromolecular target. researchgate.net For instance, the docking of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones into the active sites of COX-1 and COX-2 enzymes has helped to elucidate the molecular basis of their anti-inflammatory activity. researchgate.net These studies can reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the enzyme's active site. researchgate.net
The analysis of 2D and 3D interaction diagrams provides a clear picture of how a molecule is oriented within the binding pocket and which functional groups are critical for binding. researchgate.net This information is crucial for understanding the SAR and for designing new derivatives with improved affinity and selectivity.
Conformational Analysis and Molecular Shape Effects on Biological Outcomes
The three-dimensional shape of a molecule and its ability to adopt different conformations are critical determinants of its biological activity. nih.gov Conformational analysis aims to identify the low-energy, and therefore biologically relevant, conformations of a molecule. nih.gov
Natural Occurrence and Biosynthetic Pathways of Chromen 2 Ones Relevant to 4 Methoxy 7 Methyl 2h Chromen 2 One
Distribution in Plant Species and Identification from Natural Sources
Chromen-2-ones, commonly known as coumarins, are secondary metabolites widely distributed in the plant kingdom. They have been identified in over 150 different plant species across nearly 30 families. The Apiaceae (parsley family), Rutaceae (rue family), and Asteraceae (sunflower family) are particularly rich sources of these compounds. Coumarins are found in various parts of the plant, including roots, leaves, fruits, and flowers. frontiersin.org
While the natural occurrence of 4-Methoxy-7-methyl-2H-chromen-2-one is not documented in available literature, many other substituted coumarins have been isolated and identified from various plant species. For instance, Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a well-known natural coumarin (B35378) found in plants like Morinda citrifolia (Noni), and has been suggested as a marker for quality control of Noni products. nih.gov Another example is Capensine (8-hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin), which has been isolated from the roots of Sophora japonica. iucr.org The study of such naturally occurring analogues provides a framework for understanding the chemical diversity and distribution of the broader coumarin family.
Below is a data table of some naturally occurring chromen-2-one derivatives and their plant sources.
| Compound Name | Plant Source | Family | Reference |
| Scopoletin | Morinda citrifolia | Rubiaceae | nih.gov |
| Umbelliferone (B1683723) | Apiaceae, Asteraceae, Rutaceae families | - | |
| Esculetin | Aesculus hippocastanum (Horse Chestnut) | Sapindaceae | |
| Psoralen | Psoralea corylifolia (Babchi) | Fabaceae | frontiersin.org |
| Bergapten | Citrus bergamia (Bergamot orange) | Rutaceae | |
| Capensine | Sophora japonica | Fabaceae | iucr.org |
This table is representative and not exhaustive.
Classification of Naturally Occurring Chromen-2-ones
Naturally occurring chromen-2-ones are classified into several groups based on their chemical structure. This classification primarily depends on the nature and position of substituents on the fundamental benzopyrone skeleton. The main classes include simple coumarins, furanocoumarins, pyranocoumarins, and other substituted coumarins. frontiersin.orgresearchgate.net
Simple Coumarins: These are the most basic forms, characterized by hydroxyl, methoxy (B1213986), or glycosyloxy substitutions on the benzene (B151609) ring. This compound falls into this category based on its structure.
Furanocoumarins: These compounds feature a furan (B31954) ring fused to the coumarin structure. They can be further divided into linear types (like psoralen) and angular types (like angelicin).
Pyranocoumarins: In this class, a pyran ring is fused to the coumarin nucleus. Similar to furanocoumarins, they exist in linear (e.g., xanthyletin) and angular (e.g., seselin) forms.
Other Substituted Coumarins: This is a diverse group that includes coumarins with more complex substitutions on the pyrone ring, such as prenylated coumarins, biscoumarins (e.g., dicumarol), and benzocoumarins.
The table below summarizes the major classifications of naturally occurring chromen-2-ones.
| Classification | Description | Example(s) |
| Simple Coumarins | Basic benzopyrone structure with hydroxyl or methoxy groups. | Umbelliferone, Scopoletin, Esculetin |
| Furanocoumarins | Coumarin skeleton with a fused furan ring. | Psoralen, Bergapten, Angelicin |
| Pyranocoumarins | Coumarin skeleton with a fused pyran ring. | Xanthyletin, Seselin |
| Other Substituted Coumarins | Includes coumarins with various substituents on the pyrone ring. | Dicumarol, Prenylated coumarins |
General Biosynthetic Pathways Leading to Chromen-2-one Scaffolds
The biosynthesis of the chromen-2-one (coumarin) scaffold in plants is a complex process that originates from primary metabolism. The core structure is derived from the Shikimate Pathway , which leads into the Phenylpropanoid Pathway . frontiersin.orgtaylorandfrancis.comfrontiersin.org These pathways are responsible for the synthesis of a wide variety of phenolic compounds in plants.
The general biosynthetic route can be summarized as follows:
Shikimate Pathway: This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway to produce chorismic acid, which is then converted to the aromatic amino acid L-phenylalanine. nih.govresearchgate.net
Phenylpropanoid Pathway: L-phenylalanine enters the phenylpropanoid pathway where it is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.orgtaylorandfrancis.com
Hydroxylation Steps: Cinnamic acid then undergoes a series of hydroxylation reactions on the aromatic ring, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), to produce p-coumaric acid and other hydroxylated cinnamic acid derivatives. frontiersin.orgfrontiersin.org
Ortho-hydroxylation and Lactonization: A key step in coumarin formation is the ortho-hydroxylation of the cinnamic acid side chain. For example, the ortho-hydroxylation of p-coumaric acid yields 2,4-dihydroxy-cinnamic acid. Following this, the trans-double bond of the side chain undergoes isomerization to a cis-configuration. This geometric arrangement allows for the spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization), where the ortho-hydroxyl group attacks the carboxylic acid group, closing the lactone ring to form the characteristic coumarin scaffold (e.g., umbelliferone). researchgate.net
The diversity of natural coumarins arises from further modifications to the basic coumarin ring, including additional hydroxylations, methylations (as seen in this compound), glycosylations, and prenylations, which are catalyzed by a host of specific enzymes. researchgate.net While the acetate (B1210297) pathway is fundamental for the biosynthesis of fatty acids and polyketides, the primary route to the coumarin nucleus is firmly established through the shikimate and phenylpropanoid pathways. wikipedia.org
The table below outlines the key stages in the general biosynthetic pathway of the coumarin scaffold.
| Stage | Key Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Final Product (Example) |
| Shikimate Pathway | Erythrose 4-phosphate, Phosphoenolpyruvate | Shikimic acid, Chorismic acid | Various | L-Phenylalanine |
| Phenylpropanoid Pathway (Start) | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| Hydroxylation | Cinnamic acid | p-Coumaric acid | Cinnamate-4-hydroxylase (C4H) | Hydroxylated Cinnamic Acids |
| Ortho-hydroxylation & Lactonization | p-Coumaric acid | 2,4-Dihydroxy-cinnamic acid | Cinnamate 2'-hydroxylase (C2'H) | Umbelliferone |
Advanced Research Applications of Chromen 2 One Derivatives Non Clinical
Development of Fluorescent Probes and Dyes
The chromen-2-one (coumarin) skeleton is a foundational component in the design of fluorescent probes and dyes due to its inherent photophysical properties, including high quantum yields and stability. aip.orgnih.gov Scientists can synthetically modify the core structure at various positions to create probes that respond to specific analytes or environmental conditions, often through mechanisms that alter the electronic properties of the fluorophore and thus its emission characteristics. aip.orgnih.gov
A common strategy involves creating a "pro-fluorophore" where the coumarin's fluorescence is initially quenched. A reaction with a specific target analyte cleaves a quenching group, restoring the fluorescence. For example, a derivative, 4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one , was designed as a selective fluorescent probe for selenols. nih.gov In its native state, the probe is non-fluorescent. However, upon reaction with a selenol, the nitrophenoxy group is cleaved, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin and enabling the quantification of selenium in selenoenzymes and the imaging of endogenous selenols in living cells. nih.gov
Another derivative, 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one , is a fluorescent coumarin (B35378) with excitation and emission maxima of 323 nm and 445 nm, respectively. acs.org This compound serves as a useful control in research, as unlike similarly structured probes, its fluorescence is not affected by the presence of sulfur-containing molecules, demonstrating how subtle structural changes can impart high selectivity. acs.org The chromene framework is a versatile backbone for a variety of fluorescent probes capable of detecting biologically important analytes like thiols, amino acids, and hydrogen peroxide. aip.org
Table 1: Spectroscopic Properties of Selected Chromen-2-one Based Fluorescent Probes
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Target Analyte |
|---|---|---|---|
| 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one | 323 | 445 | Control (non-responsive to sulfur) acs.org |
| 7-hydroxy-4-methylcoumarin (Released Product) | ~360 | ~450 | General Fluorophore |
| CQ-SO₂ (Chromenoquinoline derivative) | N/A (Two-Photon) | N/A | Sulfur Dioxide Derivatives nih.gov |
Enzyme Mimicking and Enzyme Inhibition Complex Formation
Coumarin derivatives are widely investigated for their interactions with enzymes, particularly as inhibitors. researchgate.netnih.gov The ability to modify the coumarin skeleton allows for the design of compounds that can fit into the active sites of specific enzymes, blocking their activity.
Direct research on 4-Methoxy-7-methyl-2H-chromen-2-one has shown the critical role of specific functional groups in enzyme inhibition. In a study on hyaluronan synthase (HAS) inhibitors, the compound's inhibitory activity was found to be almost completely abrogated compared to its hydroxylated analogue, 4-methylumbelliferone (4MU) . oup.com The methylation of the 7-hydroxy group in 4MU to form 7-methoxy-4-methyl-coumarin increased the half-maximal inhibitory concentration (IC₅₀) from 8.68 µM to 223 µM, highlighting the essential role of the free 7-hydroxy group for potent HAS inhibitory activity. oup.com
Other related 4-methylcoumarin (B1582148) derivatives have shown significant inhibitory potential against different enzymes. For instance, 7,8-dihydroxy-4-methylcoumarin was found to be a more effective inhibitor of human neutrophil oxidative metabolism and elastase activity than other dihydroxy-4-methylcoumarins. researchgate.net In the field of metabolic diseases, novel coumarin derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchwithrutgers.com Compounds 5a and 5b from one study showed strong, reversible, mixed-type inhibition with IC₅₀ values of 19.64 µM and 12.98 µM, respectively. nih.gov These studies underscore the coumarin scaffold as a key template for developing potent and selective enzyme inhibitors. nih.govnih.gov
Table 2: Enzyme Inhibition Data for Selected Coumarin Derivatives
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|---|
| 7-methoxy-4-methyl-coumarin | Hyaluronan Synthase | Weak Inhibitor | 223 ± 140 oup.com |
| 4-methylumbelliferone (4MU) | Hyaluronan Synthase | Potent Inhibitor | 8.68 ± 1.6 oup.com |
| Coumarin Derivative 5b | α-glucosidase | Reversible, Mixed-Type | 12.98 nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | Neutrophil Elastase | Inhibitor | Data not specified researchgate.net |
| Compound 27d | BRD4 | Inhibitor | 0.099 nih.gov |
Design of Probes and Sensors for Biological Analytes under Physiological Conditions
Building on their utility as fluorophores, chromen-2-one derivatives are engineered into sophisticated sensors for detecting specific biological analytes under conditions that mimic the human body. aip.org The design of these sensors requires high selectivity and sensitivity to the target analyte in complex biological media. nih.govrsc.org
A novel boronate probe based on 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one was developed for the detection of inflammatory oxidants like peroxynitrite and hypochlorite. researchgate.net The probe utilizes a boronic acid group as a reactive site, which is cleaved by these specific oxidants to produce a highly fluorescent phenolic product, enabling their detection. researchgate.net
In another example of targeted sensor design, a new coumarin derivative, 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-2-methylpropanoic acid , was isolated from a natural source and was found to act as a selective "turn-on" fluorescent sensor for copper (II) ions. acs.org Its fluorescence intensity increases significantly in the presence of Cu²⁺ ions but not other metal ions, making it a promising candidate for monitoring copper levels in biological systems. acs.org Furthermore, advanced two-photon fluorescent probes based on a chromenoquinoline scaffold have been designed for imaging sulfur dioxide derivatives in living cells and zebrafish, demonstrating fast response times and very low detection limits. nih.gov These examples show the successful adaptation of the chromene core for the specific and sensitive detection of a wide array of crucial biological molecules. aip.orgnih.govacs.org
Applications in Dye-Sensitized Solar Cells (DSSCs)
The chromen-2-one structure is a key component in the development of metal-free organic dyes for use as photosensitizers in dye-sensitized solar cells (DSSCs). bu.edu.egmdpi.com These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor layer (typically TiO₂), initiating the process of converting solar energy into electricity. nih.govresearchgate.net The donor-π-acceptor (D-π-A) architecture of many organic dyes is well-suited to the coumarin scaffold, which can be modified with electron-donating and electron-accepting groups to tune its photophysical and electrochemical properties. researchgate.net
Table 3: Photovoltaic Performance of Selected Chromen-2-one Based Dyes in DSSCs
| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |
|---|---|---|---|---|
| D1 (4-methoxyphenyl derivative) | 2.50 | 0.65 | 0.62 | 1.01 researchgate.net |
| D3 (4-methylphenyl derivative) | 3.19 | 0.69 | 0.65 | 1.43 researchgate.net |
| Unnamed Coumarin Derivative | 13.8 | 0.63 | 0.63 | 5.6 rsc.org |
| Unnamed Coumarin Derivative | 14.3 | 0.73 | 0.74 | 7.7 scielo.br |
Exploration of Non-Linear Optical (NLO) Properties
Organic materials with extensive π-conjugated systems, such as chromen-2-one derivatives, are of significant interest for applications in non-linear optics (NLO). nih.govmdpi.com NLO materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies, a property essential for technologies like optical switching and frequency conversion. mdpi.com The key NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β and γ).
Computational studies, often using Density Functional Theory (DFT), are employed to predict the NLO properties of coumarin derivatives. researchgate.netmdpi.com Research has shown that modifying the coumarin structure with different substituent groups can tune its NLO response. mdpi.com For example, a computational study on coumarin-based pyrano-chromene derivatives calculated the average polarizability (⟨α⟩) and second hyperpolarizability (γtot) for one compound to be 6.77005 × 10⁻²³ and 0.145 × 10⁴ esu, respectively, indicating distinct NLO characteristics. nih.gov Another study on ruthenium complexes of coumarin dyes measured the first hyperpolarizability (β) and found large values, which were enhanced by resonance, demonstrating that coordination to a metal center can significantly boost NLO properties. rsc.org These findings highlight the potential of engineered coumarin derivatives in the development of new materials for photonic devices. mdpi.com
Potential Agrochemical Applications
The coumarin scaffold is a promising framework for the development of new agrochemicals. acs.orgnih.gov As naturally occurring secondary plant metabolites, coumarins and their synthetic derivatives have been shown to possess a wide spectrum of biological activities relevant to plant protection, including antifungal, antibacterial, insecticidal, and herbicidal properties. nih.govacs.org
Research has demonstrated that various coumarin derivatives are effective against a range of plant pathogens. They have shown strong antifungal activity against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov Their antibacterial potential has been noted against phytopathogens like Ralstonia solanacearum. nih.gov The broad range of activities makes these compounds attractive candidates for developing eco-friendly plant protection agents. nih.govagriculturejournals.cz For example, a study of 4-methylcoumarin-1,2,4-triazole derivatives identified a compound with a 3-bromophenyl group that showed significant insecticidal potential, likely by binding to glutamate-gated chloride channels in insects. researchgate.net This research indicates that the coumarin core structure is a valuable starting point for the synthesis of novel pesticides. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxy-7-methyl-2H-chromen-2-one and its derivatives?
- Methodology : The compound can be synthesized via Baker-Venkataraman rearrangement or Claisen-Schmidt condensation, followed by cyclization. For example, substituting hydroxyl groups with methoxy or methyl groups requires controlled alkylation using methyl iodide or dimethyl sulfate under alkaline conditions. Crystallographic studies (e.g., using SHELXL/SHELXS) confirm structural fidelity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- 1H/13C NMR : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.3 ppm) .
- UV-Vis : Detect chromen-2-one absorption bands (~280–320 nm) influenced by methoxy/methyl substituents .
- IR : Confirm carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
Q. What crystallographic tools are used to resolve the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Parameters include triclinic/tetragonal unit cells (e.g., ) and -factors < 0.05 for high precision. Use ORTEP-3 for molecular visualization .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound?
- Methodology : Introduce halogens (Cl, Br) at the 6-position via electrophilic substitution. Compare antioxidant/antibacterial activity using DPPH assays (IC50 values) and MIC tests. For example, 6-chloro derivatives show enhanced radical scavenging due to increased electron-withdrawing effects .
- Data Contradictions : Some studies report reduced solubility with halogenation, conflicting with bioactivity gains. Address via co-solvent systems (e.g., DMSO/PBS) .
Q. How can computational methods predict the photophysical properties of this compound?
- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to model excited-state behavior. Correlate HOMO-LUMO gaps with fluorescence emission (e.g., Pr³⁺ ion detection at 450 nm in MeCN/H₂O) .
- Validation : Compare computed λmax with experimental UV-Vis spectra. Adjust for solvent effects using COSMO-RS .
Q. What strategies resolve crystallographic disorder in this compound derivatives?
- Methodology : For disordered methoxy/methyl groups, apply PART instructions in SHELXL. Refine occupancy ratios (e.g., 0.95:0.05 for mixed chloro/methyl crystals) and use restraints (SIMU/DELU) to stabilize thermal parameters .
- Case Study : In 6-chloro-2-(4-methylphenyl) derivatives, π-π stacking interactions (3.8–4.2 Å) stabilize disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
